4-Fluoroaniline 4-Fluoroaniline 4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
4-fluoroaniline is a primary arylamine that is the derivative of aniline in which the hydrogen at position 4 has been substituted by fluorine. It is used as an intermediate in the manufacture of pharmaceuticals, herbicides and plant growth regulators. It is a primary arylamine and a fluoroaniline.
Brand Name: Vulcanchem
CAS No.: 371-40-4
VCID: VC21136635
InChI: InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
SMILES: C1=CC(=CC=C1N)F
Molecular Formula: C6H6FN
Molecular Weight: 111.12 g/mol

4-Fluoroaniline

CAS No.: 371-40-4

Cat. No.: VC21136635

Molecular Formula: C6H6FN

Molecular Weight: 111.12 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroaniline - 371-40-4

Specification

CAS No. 371-40-4
Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol
IUPAC Name 4-fluoroaniline
Standard InChI InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
Standard InChI Key KRZCOLNOCZKSDF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)F
Canonical SMILES C1=CC(=CC=C1N)F
Boiling Point 358.7 °F at 760 mm Hg (USCG, 1999)
182.0 °C
188 °C
Colorform Liquid
Pale yellow liquid
Flash Point 165 °F (USCG, 1999)
Melting Point 30.6 °F (USCG, 1999)
-0.8 °C
-1.9 °C

Introduction

Physical Properties

4-Fluoroaniline presents as a light-colored oily liquid that ranges from clear pale yellow to red-brown when exposed to air due to oxidation processes. Its relatively low melting point and moderate boiling point make it a convenient liquid reagent for many laboratory and industrial applications.

Basic Physical Characteristics

The compound exhibits a set of well-defined physical properties that are important for handling and usage in chemical processes:

PropertyValue
Chemical FormulaC₆H₆FN
Molecular Weight111.12 g/mol
AppearanceClear pale yellow to red-brown oily liquid
Melting Point-1.9°C
Boiling Point187°C at 767 mmHg
Density1.173 g/mL at 25°C
Flash Point165°F (73.9°C)
Refractive Indexn
Specific Gravity1.173
pKa4.65 (at 25°C)

4-Fluoroaniline is poorly soluble in water, with a solubility of approximately 33 g/L at 20°C, but readily dissolves in common organic solvents . This dual solubility profile makes it valuable for various synthetic applications, particularly in phase-transfer reactions.

Spectroscopic Properties

The spectroscopic properties of 4-fluoroaniline have been studied extensively, with particular attention to its infrared and NMR characteristics. In the IR spectrum, characteristic absorption bands can be observed at 3426 cm⁻¹ (N-H stretching), 1613 cm⁻¹, 1523 cm⁻¹, 1313 cm⁻¹, and 1220 cm⁻¹ . These spectral features are useful for identification and purity assessment of the compound.

Chemical Properties

The chemical behavior of 4-fluoroaniline is governed by both the amino group and the fluorine substituent, creating a unique reactivity profile that distinguishes it from other aniline derivatives.

Reactivity Profile

4-Fluoroaniline is chemically reactive due to the presence of the primary amino group, which serves as a nucleophilic center. The fluorine atom at the para position influences the electron distribution within the aromatic ring, affecting both the nucleophilicity of the amino group and the electrophilicity of the ring carbon atoms.

The compound readily undergoes typical aniline reactions such as:

  • N-acylation and N-alkylation reactions

  • Diazotization to form diazonium salts

  • Electrophilic aromatic substitution reactions (though the fluorine substituent directs incoming electrophiles)

  • Nucleophilic aromatic substitution (in harsh conditions, as the fluorine can be displaced)

Synthesis Methods

Several methods have been developed for the preparation of 4-fluoroaniline, ranging from laboratory-scale procedures to industrial processes.

Reduction of 4-Nitrofluorobenzene

The most common synthetic route involves the reduction of 4-nitrofluorobenzene. This can be accomplished through various reducing agents and conditions:

  • Catalytic hydrogenation using metal catalysts (Pd, Pt, or Ni)

  • Chemical reduction using iron or zinc in acidic media

  • Transfer hydrogenation approaches

Alternative Synthetic Routes

Another effective production method involves a one-step process from nitrobenzene through simultaneous deoxygenation, hydrogenation, and fluorination:

  • Using PdCl₂-V₂O₅ as catalyst with carbon monoxide as reducing agent (160°C, 3h) yields approximately 90% 4-fluoroaniline with aniline as a by-product (10%)

  • Alternatively, employing PtO₂ catalyst with BF₃-HF as fluorinating agent and hydrogen as reducing agent (42°C, 12.5h) can achieve 100% conversion with 95% yield

Applications and Uses

4-Fluoroaniline serves as a valuable building block in various industrial and research applications owing to its unique structure and reactivity.

Pharmaceutical Applications

The compound has found extensive use in medicinal chemistry as a precursor for various bioactive molecules:

  • Building block for the synthesis of fluorinated pharmaceuticals

  • Degradation product of Ezetimibe, a cholesterol-lowering medication

  • Precursor for various antibacterial, antifungal, and antiparasitic agents

Agricultural Applications

In the agricultural industry, 4-fluoroaniline serves as:

  • An intermediate in the synthesis of herbicides and plant growth regulators

  • Precursor to fungicides such as fluoroimide

Analytical Applications

The compound has specialized analytical applications:

  • Used as an analytical reagent in the enzymic detection of glucose

  • Employed as a target pollutant during investigations of biodegradability of fluorinated compounds under aerobic conditions

Research Applications

Recent research has expanded the utility of 4-fluoroaniline in advanced material science:

  • Synthesis of luminescent and cationic monocyclometalated gold(III) monoaryl complexes

  • Preparation of chiral indolines via copper-catalyzed enantioselective intramolecular alkene aminooxygenation

Laboratory Procedures

Laboratory preparations involving 4-fluoroaniline often require specific techniques for optimal results, as demonstrated by its use in sophisticated syntheses.

N-Allylation Procedure

A detailed procedure for the N-allylation of 4-fluoroaniline has been documented in the literature:

  • A mixture of 4-fluoroaniline (2.5 equiv) and K₂CO₃ (1.9 equiv) in anhydrous DMF is prepared

  • Allyl bromide (1.0 equiv) is added slowly and the mixture is heated at 70°C for 24 hours

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate

  • The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and concentrated

  • Purification by fractional distillation under vacuum (50-58°C at 0.5 mmHg) yields N-allyl-4-fluoroaniline as a colorless oil

This procedure demonstrated the careful ratio of reactants (2.5:1 of 4-fluoroaniline to allyl bromide) required to minimize formation of the unwanted N,N-diallyl-4-fluoroaniline side product, which is more difficult to separate from the desired product than the unreacted starting material .

Aza-Claisen Rearrangement

Following N-allylation, 4-fluoroaniline derivatives can undergo aza-Claisen rearrangement:

  • The N-allyl-4-fluoroaniline is dissolved in xylenes

  • BF₃·Et₂O (1.2 equiv) is added at -78°C

  • After warming to room temperature, the mixture is heated at 180°C for 10 hours

  • The reaction is quenched with aqueous NaOH and extracted with ethyl acetate

  • The product is isolated after purification

This sequence illustrates the synthetic versatility of 4-fluoroaniline in creating more complex nitrogen-containing aromatic compounds.

Recent Research Developments

Recent scientific investigations have expanded the applications of 4-fluoroaniline in advanced synthetic methodologies.

Chiral Indoline Synthesis

A significant advancement in the utilization of 4-fluoroaniline has been demonstrated in the multigram synthesis of chiral substituted indolines via copper-catalyzed enantioselective intramolecular alkene aminooxygenation:

  • The process begins with N-allylation of 4-fluoroaniline

  • This is followed by BF₃·OEt₂-promoted aza-Claisen rearrangement and N-tosylation

  • The resulting sulfonamide undergoes copper-catalyzed enantioselective intramolecular alkene aminooxygenation

  • This yields the desired chiral indoline with high enantiomeric excess (89% ee, >98% after one recrystallization)

This methodology demonstrates the potential of 4-fluoroaniline derivatives in asymmetric synthesis and provides access to valuable chiral building blocks for pharmaceutical development.

Separation Techniques

The research has also contributed to improved methods for separating 4-fluoroaniline and its derivatives:

  • Efficient separation of monoallylaniline from its bis(allyl)aniline by-product by distillation under reduced pressure has been documented

  • This approach addresses the challenge of separating mono-, di-, and trialkylamines, which can be difficult by conventional methods

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